molecular formula C15H20N2O4S B1662282 Chromanol 293B CAS No. 163163-23-3

Chromanol 293B

カタログ番号 B1662282
CAS番号: 163163-23-3
分子量: 324.4 g/mol
InChIキー: HVSJHHXUORMCGK-UONOGXRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromanol 293B is a potent inhibitor of the potassium channel protein (KvLQT1). It inhibits repolarization potassium currents in human atrial myocytes and improves glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel (KCNQ1) .


Synthesis Analysis

The total synthesis of Chromanol 293B has been achieved through the stereoselective amination of chiral benzylic ethers . This method involves the use of chlorosulfonyl isocyanate on the chromane framework .


Chemical Reactions Analysis

Chromanol 293B is known to inhibit the potassium channel protein KvLQT1 . It also inhibits repolarization potassium currents in human atrial myocytes . In the pancreas, it modulates the potassium voltage-gated channel KCNQ1 to improve glucose-stimulated insulin secretion .

科学的研究の応用

Inhibition of Potassium Channels

Chromanol 293B is used to inhibit calcium and cyclic adenosine monophosphate (cAMP)-activated potassium channels in human epithelial cell lines. This application is crucial for understanding the role of these channels in cellular functions and could have implications for treating related disorders .

Electrophysiology Studies

Researchers utilize Chromanol 293B in patch-clamp electrophysiology studies, particularly in cardiomyocytes. These studies help in understanding the electrical properties of cells and are essential for cardiac research .

Modulation of Insulin Secretion

The compound has been shown to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating potassium voltage-gated channels (KCNQ1). This application has potential implications for diabetes treatment .

Cardiac Repolarization

In human atrial myocytes, Chromanol 293B inhibits repolarization potassium currents, which is significant for studying cardiac action potentials and could contribute to developing treatments for arrhythmias .

Vascular Smooth Muscle Research

Chromanol 293B has been reported to block delayed rectifier potassium currents in portal vein vascular smooth muscle, extending its application beyond cardiomyocytes to vascular research .

Antiarrhythmic Drug Effects

As a selective blocker of the slow delayed rectifier potassium channels (IKs), Chromanol 293B’s effects on action potentials and ion currents in cardiomyocytes are studied to understand and improve class-III antiarrhythmic drugs .

作用機序

Target of Action

Chromanol 293B primarily targets the potassium voltage-gated channel subfamily KQT member 1 (KCNQ1), also known as Kv7.1 or KvLQT1 . This channel is crucial for the slow component of the delayed rectifier potassium current (I_Ks) in the heart . Chromanol 293B also has a weak inhibitory effect on the ATP-sensitive potassium (K_ATP) channel .

Mode of Action

Chromanol 293B acts as a selective blocker of the I_Ks current . It binds to the KCNQ1 channel, blocking the currents expressed by minK . The binding involves hydrophobic interactions with the S6 transmembrane residues Ile337 and Phe340, and stabilization of chromanol 293B binding through electrostatic interactions of its oxygen atoms with the most internal potassium ion within the selectivity filter .

Biochemical Pathways

The inhibition of the I_Ks current by Chromanol 293B affects the repolarization process in cardiac cells . This process is crucial for resetting the electrical state of the cell after a heartbeat, preparing it for the next cycle. By blocking the I_Ks current, Chromanol 293B prolongs the action potential duration (APD), which can have antiarrhythmic effects .

Pharmacokinetics

Its potency in inhibiting the i_ks current is indicated by an ic_50 value of 1-10 μm .

Result of Action

The primary result of Chromanol 293B’s action is the prolongation of the APD in cardiac cells . This can potentially have antiarrhythmic effects. Additionally, Chromanol 293B has been found to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the KCNQ1 channel .

Action Environment

It’s worth noting that the frequency dependence of apd prolongation caused by chromanol 293b is different from that caused by i_kr blockade . This suggests that the compound’s action, efficacy, and stability might be influenced by the frequency of cardiac cycles.

Safety and Hazards

Chromanol 293B is harmful if swallowed, in contact with skin, or if inhaled . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

将来の方向性

Chromanol 293B has been shown to enhance insulin secretion in insulinoma cell lines and primary islets, suggesting potential applications in the treatment of type 2 diabetes . It may also be a useful tool for studying the physiological and pathophysiological role of IKs and the antiarrhythmic potential of IKs blockade .

特性

IUPAC Name

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHHXUORMCGK-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167526
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromanol 293B

CAS RN

163163-23-3
Record name rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163163-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromanol 293B
Reactant of Route 2
Chromanol 293B
Reactant of Route 3
Chromanol 293B
Reactant of Route 4
Reactant of Route 4
Chromanol 293B
Reactant of Route 5
Chromanol 293B
Reactant of Route 6
Chromanol 293B

Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: Chromanol 293B primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]

Q2: How does Chromanol 293B interact with the KCNQ1 channel?

A2: Chromanol 293B binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of Chromanol 293B and the innermost potassium ion within the selectivity filter. []

Q3: How does the presence of ancillary subunits affect Chromanol 293B's interaction with KCNQ1?

A3: Ancillary subunits significantly influence Chromanol 293B's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for Chromanol 293B, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []

Q4: Does the frequency of electrical stimulation influence Chromanol 293B's effects on KCNQ1?

A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects Chromanol 293B's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and Chromanol 293B selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []

Q5: What is the molecular formula and weight of Chromanol 293B?

A5: The molecular formula of Chromanol 293B is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []

Q6: How do structural modifications to Chromanol 293B affect its potency and selectivity?

A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of Chromanol 293B. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from Chromanol 293B. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Chromanol 293B?

A7: Limited information is available on the specific ADME properties of Chromanol 293B. Further studies are needed to fully characterize its pharmacokinetic profile.

Q8: What are the potential toxicities and safety concerns associated with Chromanol 293B?

A8: While Chromanol 293B exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]

Q9: Are there any known drug interactions with Chromanol 293B?

A9: The co-administration of Chromanol 293B with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of Chromanol 293B in patients taking these medications.

Q10: What in vitro models have been used to study the effects of Chromanol 293B?

A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of Chromanol 293B on IKs channels and cardiac action potentials. [, , , , , , , , , ]

Q11: What in vivo models have been employed to investigate Chromanol 293B's effects?

A11: Animal models, particularly dogs and guinea pigs, have been used to study Chromanol 293B's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。